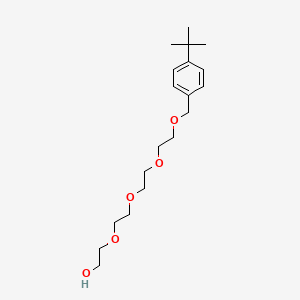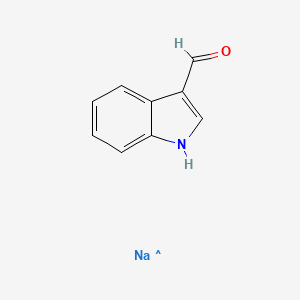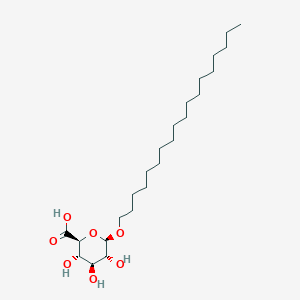
Tetraethylene glycol mono4-tertbutyl benzyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylene glycol mono4-tertbutyl benzyl ether is a chemical compound with the molecular formula C19H32O5 and a molecular weight of 340.45 g/mol . It is known for its unique structure, which includes a tetraethylene glycol backbone and a 4-tertbutyl benzyl ether group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylene glycol mono4-tertbutyl benzyl ether typically involves the reaction of tetraethylene glycol with 4-tertbutyl benzyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethylene glycol mono4-tertbutyl benzyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetraethylene glycol mono4-tertbutyl benzyl ether is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a surfactant.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Tetraethylene glycol mono4-tertbutyl benzyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol: Lacks the 4-tertbutyl benzyl ether group, making it less hydrophobic.
Polyethylene glycol: Has a similar backbone but different end groups, affecting its solubility and reactivity.
Ethylene glycol mono4-tertbutyl benzyl ether: Shorter glycol chain, leading to different physical and chemical properties.
Uniqueness
Tetraethylene glycol mono4-tertbutyl benzyl ether is unique due to its combination of a hydrophilic tetraethylene glycol backbone and a hydrophobic 4-tertbutyl benzyl ether group. This dual nature makes it particularly useful in applications requiring amphiphilic properties .
Propiedades
Fórmula molecular |
C19H32O5 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O5/c1-19(2,3)18-6-4-17(5-7-18)16-24-15-14-23-13-12-22-11-10-21-9-8-20/h4-7,20H,8-16H2,1-3H3 |
Clave InChI |
KPAWQZOFNOWEHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)COCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)


![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)





